molecular formula C54H58N2O22 B13449253 Epirubicin dimer CAS No. 1046827-43-3

Epirubicin dimer

Cat. No.: B13449253
CAS No.: 1046827-43-3
M. Wt: 1087.0 g/mol
InChI Key: AMBBCYZGWOWKKQ-AICROAEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epirubicin dimer is a derivative of epirubicin, an anthracycline antibiotic commonly used in chemotherapy. Epirubicin itself is known for its efficacy in treating various cancers, including breast cancer, by interfering with the synthesis and function of DNA . The dimer form of epirubicin is of particular interest due to its potential enhanced therapeutic properties and reduced toxicity compared to its monomeric counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of epirubicin dimer involves the synthesis of epirubicin followed by its dimerization. The synthesis of epirubicin typically starts with the semi-synthetic modification of daunorubicin, another anthracycline antibiotic. The process involves several steps, including glycosylation and oxidation .

For the dimerization, epirubicin is subjected to specific reaction conditions that promote the formation of a dimer. This can involve the use of catalysts and specific pH conditions to facilitate the dimerization process. The reaction is typically carried out in an aqueous solution, and the pH is carefully controlled to ensure the stability of the dimer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of an aqueous solution of epirubicin hydrochloride, followed by degerming, filtering, filling, and freeze-drying. The pH of the solution is regulated using an acid pH regulator, and the solution is heated and maintained at a specific temperature to ensure the formation of the dimer .

Scientific Research Applications

Epirubicin dimer has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracyclines such as doxorubicin, daunorubicin, and idarubicin .

Uniqueness

Epirubicin dimer is unique due to its dimeric structure, which may offer enhanced therapeutic properties and reduced toxicity compared to its monomeric form. This makes it a promising candidate for further research and development in cancer therapy .

Biological Activity

Epirubicin dimer, a derivative of the anthracycline antibiotic epirubicin, has garnered attention for its potential in cancer therapy due to its enhanced biological activity compared to its monomeric form. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer types, and relevant case studies.

Chemical Structure and Properties

This compound is chemically characterized by the formula C54H58N2O22C_{54}H_{58}N_2O_{22} and is recognized for its ability to form DNA cross-links, which is crucial for its anticancer activity. The structural modifications in the dimeric form improve its binding affinity to DNA and enhance cytotoxic effects against cancer cells compared to the monomeric version .

The primary mechanism through which this compound exerts its anticancer effects involves:

  • DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks during replication.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, promoting cell death.

These mechanisms collectively contribute to the compound's potent antitumor activity.

Efficacy Against Cancer Types

This compound has shown significant efficacy against various cancers. Below is a summary of its activity based on recent studies:

Cancer Type IC50 (nM) Notes
Cervical Cancer (HeLa)46.5Potent activity with low toxicity towards normal cells .
Breast CancerVariesEffective in combination therapies; enhances overall survival rates .
Gastric CancerVariesDemonstrates enhanced efficacy when used with immune checkpoint inhibitors .
Non-Hodgkin's LymphomaVariesComparable efficacy to doxorubicin in clinical settings .

Case Studies and Clinical Findings

  • Combination Therapy in Breast Cancer :
    A clinical study involving 80 patients treated with a regimen including epirubicin showed promising results. The study reported an overall response rate of 55% after three months, with significant tumor volume reduction observed in partial responders .
  • Impact on Immune Response :
    Research indicated that epirubicin not only targets tumor cells but also modulates immune responses. In a study where epirubicin was combined with anti-PD-L1 therapy, there was a notable decrease in PD-L1 expression in tumors, suggesting an enhanced immune-mediated tumor suppression .
  • Endothelial Function Impairment :
    Another study highlighted that epirubicin treatment led to endothelial dysfunction characterized by reduced angiogenic potential and increased permeability, which could have implications for long-term vascular health post-chemotherapy .

Toxicity Profile

Despite its efficacy, the use of this compound is associated with several side effects:

  • Myelosuppression : A common dose-limiting toxicity observed in patients undergoing treatment.
  • Cardiotoxicity : Cumulative doses exceeding 900 mg/m² are linked to increased risks of congestive heart failure .
  • Gastrointestinal Effects : Nausea and vomiting are prevalent among patients receiving this treatment regimen.

Properties

CAS No.

1046827-43-3

Molecular Formula

C54H58N2O22

Molecular Weight

1087.0 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(2R,4R)-2-[(2S,4S)-4-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-4-hydroxy-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C54H58N2O22/c1-19-41(58)25(55)11-31(74-19)76-29-15-51(68,13-23-35(29)49(66)39-37(45(23)62)43(60)21-7-5-9-27(71-3)33(21)47(39)64)53(70)18-73-54(17-57,78-53)52(69)14-24-36(30(16-52)77-32-12-26(56)42(59)20(2)75-32)50(67)40-38(46(24)63)44(61)22-8-6-10-28(72-4)34(22)48(40)65/h5-10,19-20,25-26,29-32,41-42,57-59,62-63,66-70H,11-18,55-56H2,1-4H3/t19-,20-,25-,26-,29-,30-,31-,32-,41-,42-,51-,52-,53+,54+/m0/s1

InChI Key

AMBBCYZGWOWKKQ-AICROAEQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@]6(CO[C@@](O6)(CO)[C@]7(C[C@@H](C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)O)O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C6(COC(O6)(CO)C7(CC(C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)OC1CC(C(C(O1)C)O)N)O)O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.